1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride
CAS No.: 1375474-27-3
Cat. No.: VC2877533
Molecular Formula: C8H10Cl2FN
Molecular Weight: 210.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1375474-27-3 |
---|---|
Molecular Formula | C8H10Cl2FN |
Molecular Weight | 210.07 g/mol |
IUPAC Name | 1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H9ClFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H |
Standard InChI Key | PUBRSCIMJQYMNY-UHFFFAOYSA-N |
SMILES | CC(C1=C(C=CC=C1Cl)F)N.Cl |
Canonical SMILES | CC(C1=C(C=CC=C1Cl)F)N.Cl |
Introduction
Chemical Properties and Structure
Basic Chemical Information
1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride possesses distinct chemical characteristics that are summarized in the table below:
Property | Value |
---|---|
CAS Number | 1375474-27-3 |
Molecular Formula | C₈H₁₀Cl₂FN |
Molecular Weight | 210.07 g/mol |
IUPAC Name | 1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H9ClFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H |
Standard InChIKey | PUBRSCIMJQYMNY-UHFFFAOYSA-N |
SMILES | CC(C1=C(C=CC=C1Cl)F)N.Cl |
The compound's parent structure (without the hydrochloride) has a molecular weight of 173.61 g/mol and maintains the core functionality that is modified in the salt form . The chemical structure features a phenyl ring with chlorine at the 2-position and fluorine at the 6-position, along with an ethanamine group attached to the ring .
Physical Properties
The physical properties of 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride include:
Property | Value |
---|---|
Appearance | Powder/Solid |
Boiling Point | 267°C at 760 mmHg (for related compound) |
Storage Temperature | Room Temperature |
The compound should be stored in sealed containers away from moisture to maintain its stability. For laboratory use, storage at room temperature is generally sufficient, though some suppliers recommend refrigeration for long-term storage .
Synthesis and Preparation
Stock Solution Preparation
For research applications, proper preparation of stock solutions is essential. The table below provides guidance for preparing various concentrations of 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride solutions:
Desired Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 4.7601 mL | 23.8005 mL | 47.6009 mL |
5 mM | 0.9520 mL | 4.7601 mL | 9.5202 mL |
10 mM | 0.4760 mL | 2.3800 mL | 4.7601 mL |
When preparing stock solutions, it is recommended to select an appropriate solvent based on the compound's solubility characteristics. Once prepared, stock solutions should be stored in separate packages to avoid product degradation caused by repeated freezing and thawing .
Hazard Type | Classification |
---|---|
Signal Word | Warning |
GHS Pictogram | GHS07 (Harmful) |
Hazard and Precautionary Statements
The following hazard and precautionary statements apply to 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride:
Hazard Statements | Code |
---|---|
Harmful if swallowed | H302 |
Causes skin irritation | H315 |
Causes serious eye irritation | H319 |
May cause respiratory irritation | H335 |
Precautionary Statements | Code |
---|---|
Avoid breathing dust/fume/gas/mist/vapors/spray | P261 |
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 |
Wash thoroughly after handling | P264 |
Do not eat, drink or smoke when using this product | P270 |
IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | P301+P310 |
Rinse mouth | P330 |
Store locked up | P405 |
Dispose of contents/container according to local/regional/national/international regulations | P501 |
Proper personal protective equipment should be used when handling this compound, including gloves, eye protection, and appropriate laboratory attire. The compound should be disposed of according to hazardous waste guidelines .
Applications and Research Findings
Organic Synthesis
In organic chemistry, 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride serves as a valuable intermediate for the synthesis of more complex organic compounds. The amine functionality provides a reactive site for various transformations, including:
-
Amide formation
-
Reductive amination
-
Nucleophilic substitution reactions
-
Formation of heterocyclic compounds
These transformations enable the creation of more complex molecules with potential applications in materials science, catalysis, and medicinal chemistry .
Stereoisomers and Related Compounds
Stereoisomers
1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride exists in two stereoisomeric forms due to the chiral center at the carbon bearing the amine group:
These stereoisomers are particularly important in pharmaceutical research, as different stereoisomers of the same compound can exhibit drastically different biological activities. The preparation of enantiomerically pure forms is often crucial for drug development .
Related Compounds
Several structurally related compounds exist, including:
These related compounds share similar chemical properties but may exhibit different reactivity patterns and biological activities due to the structural variations .
Supplier | Product Number | Available Quantities |
---|---|---|
CymitQuimica | IN-DA00HV28 | 100 mg, a250 mg, 1 g |
ChemScene | CIAH987EDA6F | Various |
Vulcan Chem | VC2877533 | Research quantities |
Supplier | Quantity | Price (approximate) |
---|---|---|
CymitQuimica | 100 mg | €107.00 |
CymitQuimica | 250 mg | €131.00 |
CymitQuimica | 1 g | €330.00 |
These prices are indicative and may vary based on purity specifications, region, and current market conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume